1,4-Butanediamine, N,N'-bis(1H-pyrrol-2-ylmethylene)-

Description

Chemical Structure and Properties

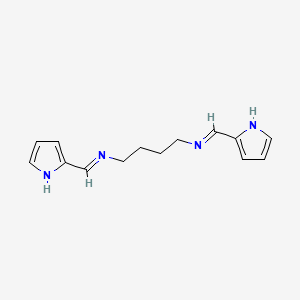

1,4-Butanediamine, N,N'-bis(1H-pyrrol-2-ylmethylene)- (CAS: 14942-63-3) is a Schiff base ligand synthesized by condensing 1,4-butanediamine with two equivalents of pyrrole-2-carbaldehyde. Its molecular formula is C₁₄H₁₈N₄, with a molecular weight of 242.32 g/mol . The compound features two pyrrole rings linked via a 1,4-butanediamine backbone, forming a tetradentate ligand capable of coordinating with transition metals. This structural motif is common in coordination chemistry, where such ligands are utilized for their electronic and steric properties in catalytic and biological applications .

Properties

IUPAC Name |

1-(1H-pyrrol-2-yl)-N-[4-(1H-pyrrol-2-ylmethylideneamino)butyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1(7-15-11-13-5-3-9-17-13)2-8-16-12-14-6-4-10-18-14/h3-6,9-12,17-18H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCVPLFPWAIRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=NCCCCN=CC2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422480 | |

| Record name | 1,4-Butanediamine, N,N'-bis(1H-pyrrol-2-ylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14942-63-3 | |

| Record name | 1,4-Butanediamine, N,N'-bis(1H-pyrrol-2-ylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanediamine, N,N’-bis(1H-pyrrol-2-ylmethylene)- typically involves the condensation reaction between 1,4-butanediamine and pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,4-Butanediamine, N,N’-bis(1H-pyrrol-2-ylmethylene)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N,N’-bis(1H-pyrrol-2-ylmethylene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halogens, alkylating agents; reactions are often conducted in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with increased hydrogen content.

Scientific Research Applications

1,4-Butanediamine, N,N’-bis(1H-pyrrol-2-ylmethylene)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,4-Butanediamine, N,N’-bis(1H-pyrrol-2-ylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Key Research Findings

Coordination Chemistry and Catalysis The target compound’s pyrrole groups provide a rigid, electron-rich environment for metal binding, contrasting with pyridyl-based ligands like PuPy, which offer greater flexibility and higher catalytic efficiency in superoxide dismutase (SOD) mimics .

MDL72527, however, retains the ability to stimulate cell growth in spermidine-depleted systems due to inefficient polyamine transport downregulation .

Synthetic and Stability Considerations

- The target compound’s Schiff base structure makes it less stable than saturated polyamines (e.g., spermine) but more versatile in metal-ion coordination. Its synthesis parallels methods for other bis-Schiff bases, involving condensation of diamines with aldehydes .

Q & A

Basic: What synthetic strategies are recommended for preparing N,N'-bis(1H-pyrrol-2-ylmethylene)-1,4-butanediamine?

Methodological Answer:

This Schiff base derivative is synthesized via condensation of 1,4-butanediamine with two equivalents of 1H-pyrrole-2-carbaldehyde. A typical protocol involves:

- Refluxing stoichiometric amounts of 1,4-butanediamine and pyrrole-2-carbaldehyde in ethanol or methanol under inert atmosphere (N₂/Ar) for 6–12 hours .

- Catalyzing the reaction with glacial acetic acid (1–2 drops) to accelerate imine bond formation .

- Purifying the product via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Optimization Tips: - Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Ensure anhydrous conditions to prevent hydrolysis of the imine bonds .

Basic: Which spectroscopic methods are critical for characterizing this Schiff base?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Confirm imine bond formation (δ ~8.0–8.5 ppm for –CH=N– protons) and absence of aldehyde peaks (~9–10 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- FT-IR: Identify C=N stretches (~1600–1650 cm⁻¹) and absence of –NH₂ (3300–3500 cm⁻¹) or –CHO (~2700 cm⁻¹) peaks .

- Elemental Analysis: Validate purity (>95% C, H, N content) .

Advanced: How do solvent and pH conditions affect the stability of the imine bonds?

Methodological Answer:

Imine bonds are pH- and solvent-sensitive:

- Stability Assays:

- Key Findings:

Advanced: What computational approaches predict coordination behavior with transition metals?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry and calculate binding energies for metal complexes (e.g., Cu²⁺, Fe³⁺) using software like Gaussian or ORCA .

- Molecular Electrostatic Potential (MEP) Maps: Identify electron-rich imine nitrogen sites for metal coordination .

- Experimental Validation:

Basic: How can bioactivity assays assess polyamine derivatives like this compound?

Methodological Answer:

- Enzyme Inhibition: Test inhibition of ornithine decarboxylase (ODC), a polyamine biosynthesis enzyme, using fluorometric assays (IC₅₀ determination) .

- Cellular Uptake Studies:

- In Vitro Tissue Models: Measure effects on smooth muscle contractions (e.g., mouse ileum/colon rings) in Krebs buffer with controlled Ca²⁺ levels .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Standardization:

- Mechanistic Studies:

Basic: What storage conditions prevent decomposition of Schiff base derivatives?

Methodological Answer:

- Short-Term: Store at –20°C in airtight, light-protected vials with desiccants (silica gel) .

- Long-Term: Lyophilize and keep under argon at –80°C .

- Stability Monitoring: Perform periodic NMR/FT-IR checks (every 3–6 months) to detect hydrolysis .

Advanced: What inert-atmosphere techniques are critical for air-sensitive syntheses?

Methodological Answer:

- Schlenk Line Use: Conduct reactions under vacuum/N₂ cycles to exclude moisture/oxygen .

- Glovebox Handling: Weigh reagents and assemble reactions in O₂-free environments (<1 ppm O₂) .

- Quenching Protocols: Terminate reactions with degassed solvents (e.g., N₂-sparged ethanol) .

Basic: How is purity ensured for pharmacological studies?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .

- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove unreacted diamine or aldehyde .

- Thermogravimetric Analysis (TGA): Confirm absence of solvent/moisture residues (<0.5% weight loss up to 150°C) .

Advanced: How to design studies elucidating cellular mechanisms of action?

Methodological Answer:

- Transcriptomics/Proteomics: Profile gene/protein expression changes in treated vs. untreated cells (RNA-seq, LC-MS/MS) .

- Metabolic Tracing: Use ¹⁴C-labeled derivatives to map incorporation into nucleic acids or membranes .

- In Vivo Models: Administer compounds to polyamine-deficient mutants (e.g., Arabidopsis adc1/adc2) to assess rescue phenotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.